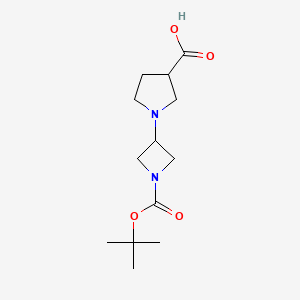
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an azetidine ring, and a pyrrolidine carboxylic acid moiety. The presence of these functional groups makes it a versatile building block in synthetic chemistry and drug development.
Méthodes De Préparation
The synthesis of 1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable precursor, such as a dihaloalkane or a dihaloalkene.
Coupling of the Azetidine and Pyrrolidine Rings: The final step involves coupling the azetidine and pyrrolidine rings through a suitable linker, such as a carboxylic acid or an ester.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc protecting group can be replaced with other functional groups using reagents like trifluoroacetic acid (TFA).
Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor agonists/antagonists.
Medicine: It is a key intermediate in the synthesis of various drugs, including antiviral, antibacterial, and anticancer agents.
Industry: The compound is used in the production of specialty chemicals, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid depends on its specific application. In drug development, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The presence of the Boc protecting group can enhance the compound’s stability and bioavailability, allowing it to reach its target site more effectively.
Comparaison Avec Des Composés Similaires
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-methyl-1H-pyrazole-3-carboxylic acid: This compound also contains an azetidine ring and a Boc protecting group but differs in the presence of a pyrazole ring instead of a pyrrolidine ring.
Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound contains a selenazole ring and is used in the synthesis of heterocyclic amino acids.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for the synthesis of a wide range of bioactive molecules.
Propriétés
Formule moléculaire |
C13H22N2O4 |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)15-7-10(8-15)14-5-4-9(6-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) |
Clé InChI |
BRPUZBGXSLNYIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tricyclo[4.2.2.02,5]decane](/img/structure/B13788377.png)
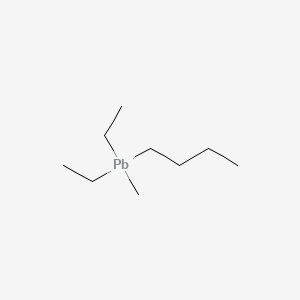
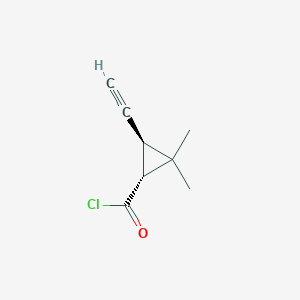
![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B13788389.png)
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13788401.png)
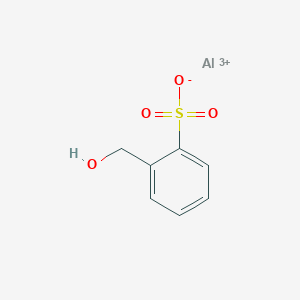
![11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B13788419.png)
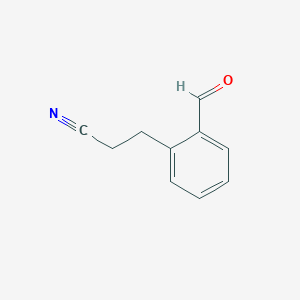

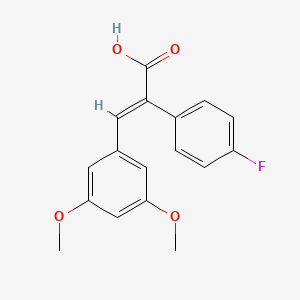

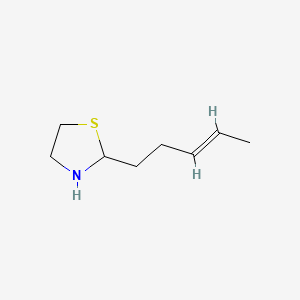
![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)
